molecular formula C10H12N4O3S2 B7108996 N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide

Cat. No.: B7108996
M. Wt: 300.4 g/mol
InChI Key: OKWPJNIMZDMZQA-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a methoxy group at position 3 of the thiazole ring, and a sulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c1-6-4-7(2)12-10(11-6)14-19(15,16)9-5-8(17-3)13-18-9/h4-5H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWPJNIMZDMZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC(=NS2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-methoxy-1,2-thiazole-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the sulfonamide group can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes involved in folate synthesis, which is crucial for the growth and replication of microorganisms. This inhibition disrupts the production of nucleotides, leading to the death of the microbial cells . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-3-methoxy-1,2-thiazole-5-sulfonamide is unique due to the presence of the methoxy group on the thiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other sulfonamide compounds and may contribute to its specific applications in research and industry.

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